2-(2-(2-fluorophenoxy)acetamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
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Properties
IUPAC Name |
2-[[2-(2-fluorophenoxy)acetyl]amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O4S/c1-26-11-10-22-19(25)18-13-6-2-5-9-16(13)28-20(18)23-17(24)12-27-15-8-4-3-7-14(15)21/h3-4,7-8H,2,5-6,9-12H2,1H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPCMNWTBVUJHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Biochemical Pathways
Biological Activity
The compound 2-(2-(2-fluorophenoxy)acetamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic derivative of tetrahydrobenzo[b]thiophene that has emerged as a subject of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C20H23FN2O4S
- CAS Number : 381179-14-2
- Molar Mass : 406.47 g/mol
| Property | Value |
|---|---|
| Boiling Point | 602.7 ± 55.0 °C (Predicted) |
| Density | 1.306 ± 0.06 g/cm³ (Predicted) |
| pKa | 14.21 ± 0.20 (Predicted) |
Antitumor Activity
Research indicates that derivatives of tetrahydrobenzo[b]thiophene exhibit significant antitumor properties. For instance, studies have shown that certain thiophene derivatives possess high inhibitory effects against various cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) .
Case Study : A recent study synthesized several tetrahydrobenzo[b]thiophene derivatives and evaluated their cytotoxicity against these cancer cell lines, demonstrating IC50 values in the low micromolar range, indicating potent antitumor activity .
Anti-inflammatory Properties
The compound has also been noted for its anti-inflammatory effects. Tetrahydrobenzo[b]thiophene derivatives have been found to significantly reduce inflammation in various models, likely through the inhibition of pro-inflammatory cytokines and mediators .
Research Findings : In vivo studies using the carrageenan-induced paw edema model showed that administration of the compound resulted in a marked decrease in paw swelling compared to control groups .
Analgesic Effects
The analgesic properties of related compounds have been evaluated using the "hot plate" method in animal models. Results indicated that certain derivatives exhibited analgesic effects greater than those of standard analgesics such as metamizole .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Adenosine Receptors : Some thiophene derivatives act as allosteric enhancers of adenosine receptors, which play crucial roles in pain modulation and inflammation .
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, inhibiting lipid peroxidation and scavenging free radicals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
